

# An In-depth Technical Guide to 5-(Diisopropylamino)amylamine

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## Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337

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CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-2-yl)pentane-1,5-diamine

**Abstract:** This technical guide provides a comprehensive overview of **5-(Diisopropylamino)amylamine**, a diamine building block with potential applications in pharmaceutical and materials science. Although specific literature on this compound is limited, this document consolidates fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route with a complete experimental protocol, predicted analytical data, and a discussion of its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, providing a foundational understanding of this and structurally related N,N-disubstituted diamines.

## Introduction: The Strategic Importance of Substituted Diamines in Research and Development

N,N-disubstituted diamines, such as **5-(Diisopropylamino)amylamine**, are a class of organic compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a common feature in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry.<sup>[1]</sup> The presence of both a primary and a tertiary amine group offers differential reactivity, allowing for selective functionalization in multi-step syntheses.

The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups can impart steric hindrance, which can influence a molecule's binding selectivity to its biological target and can also protect the nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a proton acceptor at physiological pH, influencing the solubility and membrane permeability of a molecule. This guide will delve into the specifics of **5-(Diisopropylamino)amylamine**, providing a robust technical resource for its synthesis, characterization, and potential utility.

## Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a research setting.

### Physicochemical Properties

The physicochemical properties of **5-(Diisopropylamino)amylamine** are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Source(s)
CAS Number	209803-40-7	-
Molecular Formula	C <sub>11</sub> H <sub>26</sub> N <sub>2</sub>	-
Molecular Weight	186.34 g/mol	-
IUPAC Name	N',N'-di(propan-2-yl)pentane-1,5-diamine	-
Appearance	Expected to be a liquid	-
Storage Temperature	2-8°C under inert atmosphere	

### Safety and Handling

**5-(Diisopropylamino)amylamine** is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

#### Hazard Statements:

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H319: Causes serious eye irritation.

#### Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

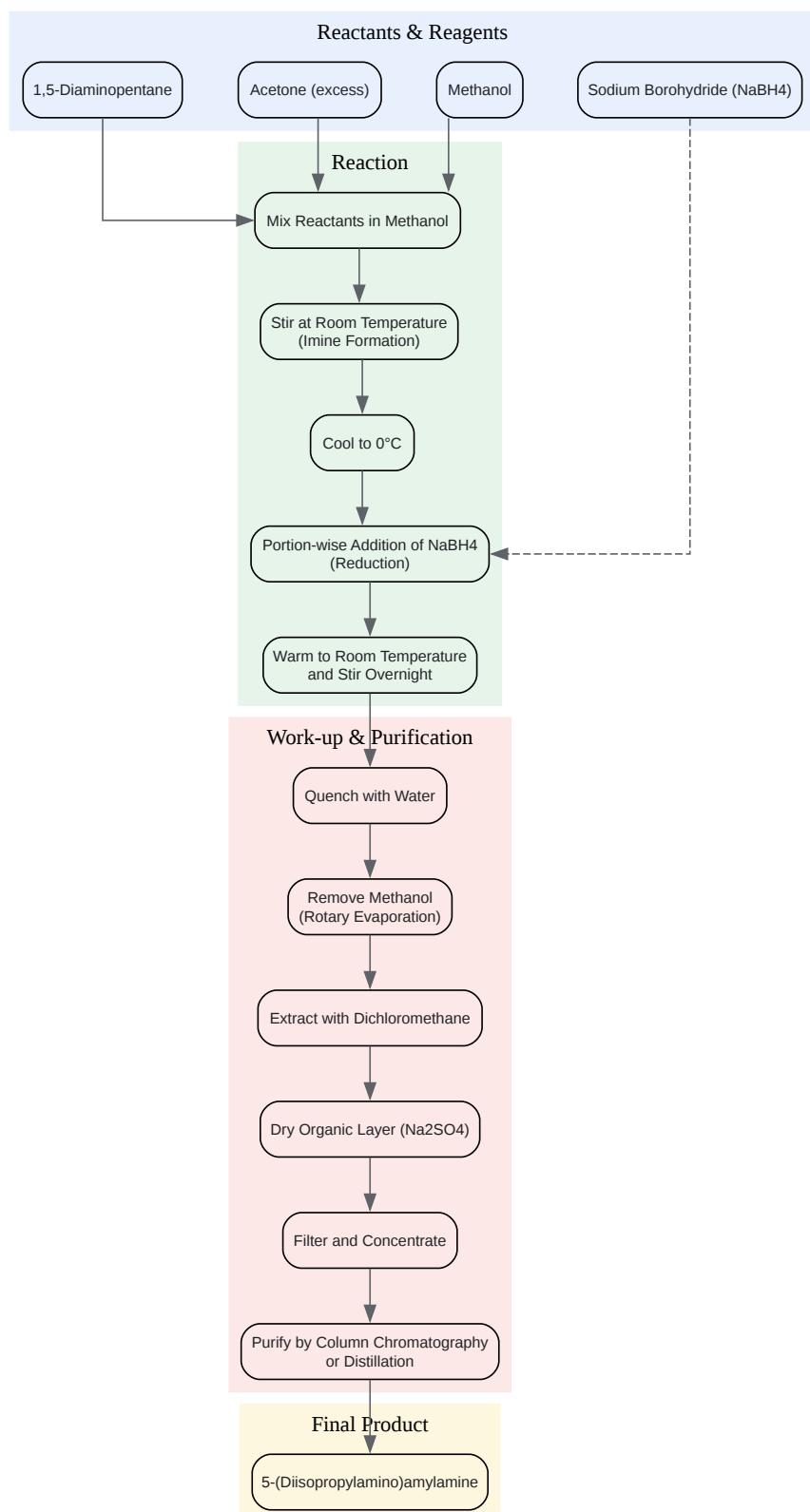
## Synthesis of 5-(Diisopropylamino)amylamine: A Proposed Experimental Protocol

While specific published synthetic procedures for **5-(Diisopropylamino)amylamine** are not readily available, a plausible and efficient route is via the reductive amination of 1,5-diaminopentane (also known as cadaverine) with acetone. This method is a cornerstone of amine synthesis in organic chemistry.<sup>[2]</sup>

## Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff base (imine) intermediate, which is then reduced *in situ* to the corresponding secondary amine. In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two isopropyl groups from acetone.

## Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **5-(Diisopropylamino)amylamine**.

## Detailed Step-by-Step Protocol

### Materials:

- 1,5-Diaminopentane
- Acetone (ACS grade or higher)
- Methanol (anhydrous)
- Sodium Borohydride ( $\text{NaBH}_4$ )
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography elution

### Procedure:

- Imine Formation:
  - In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol.
  - Add acetone (5.0 eq, excess) to the solution.
  - Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
- Reduction:
  - Cool the reaction mixture to 0°C in an ice bath.

- Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction overnight.

- Work-up and Purification:
  - Carefully quench the reaction by the slow addition of water.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until the pH is basic.
  - Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
  - Combine the organic layers and dry over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the organic layer under reduced pressure.
  - The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, or by vacuum distillation, to yield pure **5-(Diisopropylamino)amylamine**.

## Analytical Characterization (Predicted)

As experimental spectra for **5-(Diisopropylamino)amylamine** are not widely available, the following section provides predicted analytical data based on the known spectroscopic properties of its constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **5-(Diisopropylamino)amylamine** are detailed below.[3]

<sup>1</sup>H NMR (Predicted, CDCl<sub>3</sub>, 400 MHz):

- $\delta \sim 2.8\text{-}3.0$  ppm (septet, 2H): Methine protons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.
- $\delta \sim 2.6\text{-}2.8$  ppm (triplet, 2H): Methylene protons adjacent to the primary amine ( $-\text{CH}_2\text{-NH}_2$ ).
- $\delta \sim 2.4\text{-}2.6$  ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine ( $-\text{CH}_2\text{-N}(\text{iPr})_2$ ).
- $\delta \sim 1.3\text{-}1.6$  ppm (multiplet, 6H): Methylene protons of the pentyl chain ( $-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$ ).
- $\delta \sim 1.2$  ppm (broad singlet, 2H): Protons of the primary amine ( $-\text{NH}_2$ ).
- $\delta \sim 1.0\text{-}1.1$  ppm (doublet, 12H): Methyl protons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 100 MHz):

- $\delta \sim 50\text{-}55$  ppm: Methine carbon ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.
- $\delta \sim 45\text{-}50$  ppm: Methylene carbon adjacent to the tertiary amine ( $-\text{CH}_2\text{-N}(\text{iPr})_2$ ).
- $\delta \sim 40\text{-}45$  ppm: Methylene carbon adjacent to the primary amine ( $-\text{CH}_2\text{-NH}_2$ ).
- $\delta \sim 30\text{-}35$  ppm: Methylene carbon of the pentyl chain.
- $\delta \sim 25\text{-}30$  ppm: Methylene carbon of the pentyl chain.
- $\delta \sim 20\text{-}25$  ppm: Methyl carbons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted IR Absorptions (Liquid Film):

- $3300\text{-}3400\text{ cm}^{-1}$  (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.
- $2960\text{-}2850\text{ cm}^{-1}$  (strong): C-H stretching of the alkyl groups.
- $\sim 1600\text{ cm}^{-1}$  (medium): N-H bending (scissoring) of the primary amine.

- 1250–1020 cm<sup>-1</sup> (medium): C-N stretching of the aliphatic amines.[6]
- ~800-900 cm<sup>-1</sup> (broad): N-H wagging of the primary amine.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of aliphatic amines.[8][9][10][11]

Predicted Fragmentation Pattern (EI-MS):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 186, which would be of relatively low abundance.
- $\alpha$ -Cleavage: The most significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z = 100 (loss of a C<sub>5</sub>H<sub>11</sub>N radical). For the primary amine,  $\alpha$ -cleavage would lead to a fragment at m/z = 30.

## Potential Applications in Drug Development and Organic Synthesis

While specific applications for **5-(Diisopropylamino)amylamine** are not documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.

## Scaffold for Biologically Active Molecules

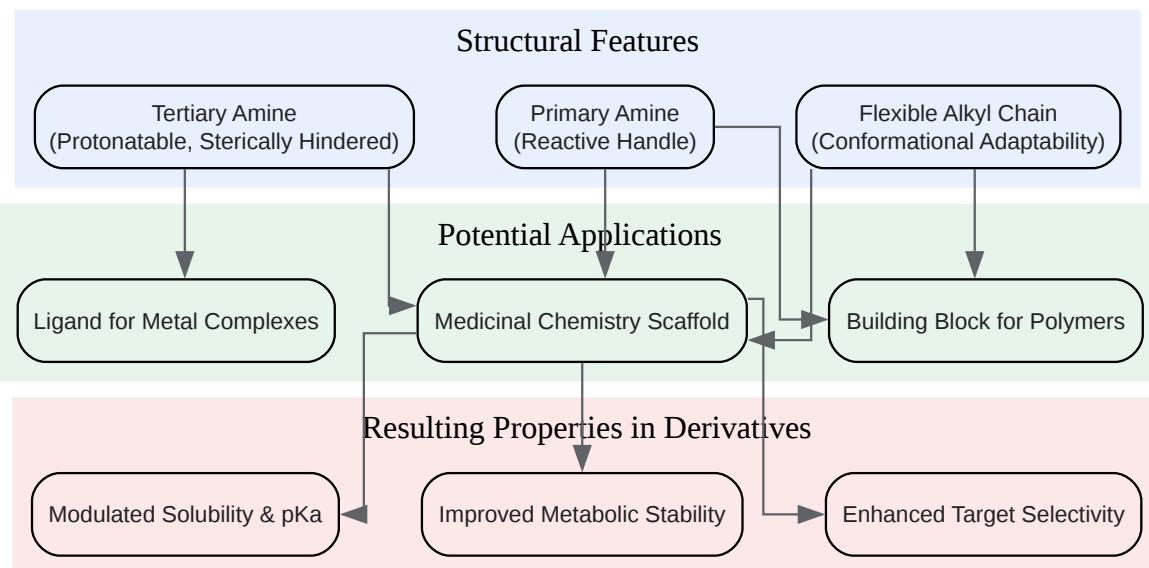
The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of biological activities. The presence of both a primary and a tertiary amine allows for the differential introduction of various substituents, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

## Role of the Diisopropylamino Group

The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents. [12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The

tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and pharmacokinetic properties of a drug candidate.

## Logical Framework for Application



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Caption: Logical relationship between structural features and potential applications.

## Conclusion

**5-(Diisopropylamino)amylamine** is a structurally interesting diamine with potential as a versatile building block in organic synthesis and medicinal chemistry. While its direct applications are not yet widely reported, this technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential utility. The proposed synthetic protocol via reductive amination offers a practical and scalable method for its preparation. The predicted analytical data serve as a benchmark for researchers working with this compound. The unique combination of a primary amine, a sterically hindered tertiary amine, and a flexible alkyl linker makes **5-(Diisopropylamino)amylamine** a promising candidate for the development of novel therapeutics and functional materials. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

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## References

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. allreviewjournal.com [allreviewjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. polysciences.com [polysciences.com]
- 14. 2-(Diisopropylamino)ethyl methacrylate | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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